molecular formula C15H19NO2 B4748813 5-(ETHYLANILINO)-3-PENTYNYL ACETATE

5-(ETHYLANILINO)-3-PENTYNYL ACETATE

Cat. No.: B4748813
M. Wt: 245.32 g/mol
InChI Key: HWCSEJKIEJBKIY-UHFFFAOYSA-N
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Description

5-(Ethylanilino)-3-pentynyl acetate is a synthetic organic compound characterized by an ester functional group, an ethylanilino substituent (a tertiary amine derived from aniline), and a pentynyl chain containing a carbon-carbon triple bond.

Properties

IUPAC Name

5-(N-ethylanilino)pent-3-ynyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-3-16(15-10-6-4-7-11-15)12-8-5-9-13-18-14(2)17/h4,6-7,10-11H,3,9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCSEJKIEJBKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#CCCOC(=O)C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ethylanilino)-3-pentynyl acetate typically involves the reaction of ethylaniline with 3-pentynyl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. Common catalysts include sulfuric acid or hydrochloric acid, which help in the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product. The use of advanced catalysts and purification techniques ensures that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylanilino)-3-pentynyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to substitute the acetate group.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines are the major products.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

5-(Ethylanilino)-3-pentynyl acetate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 5-(ethylanilino)-3-pentynyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be contextualized against two classes of analogs: (1) ethyl acetate derivatives with aromatic/heterocyclic substituents () and (2) simple aliphatic esters (). Key structural and functional differences are highlighted below.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Reactivity/Applications Reference
Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl) acetate Phenylimidazole, ethyl ester C₁₉H₁₈N₂O₂ Bioactivity (e.g., kinase inhibition)
Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate Chlorophenylimidazole, ethyl ester C₁₉H₁₇ClN₂O₂ Enhanced halogen-mediated binding
Isoamyl acetate 3-Methylbutyl ester C₇H₁₄O₂ Flavoring agent (low toxicity)
5-(Ethylanilino)-3-pentynyl acetate Ethylanilino, pentynyl ester C₁₅H₁₉NO₂ Hypothetical: Click chemistry, H-bonding capacity N/A

Key Observations:

Aromatic vs. Amino Substituents: Compounds in feature imidazole-linked phenyl groups, which enhance π-π stacking in biological targets .

Triple Bond Reactivity :

  • The pentynyl group’s triple bond enables click chemistry (e.g., azide-alkyne cycloaddition), a feature absent in saturated esters like isoamyl acetate . This reactivity is valuable in bioconjugation or polymer synthesis.

Ester Stability: Simple esters (e.g., isoamyl acetate) hydrolyze slowly under physiological conditions, making them suitable for food applications . The electron-withdrawing ethylanilino group in the target compound may accelerate ester hydrolysis, limiting its stability in aqueous environments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(ETHYLANILINO)-3-PENTYNYL ACETATE
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5-(ETHYLANILINO)-3-PENTYNYL ACETATE

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